molecular formula C7H6N2O6 B15426134 3-Methyl-4,6-dinitrobenzene-1,2-diol CAS No. 92687-25-7

3-Methyl-4,6-dinitrobenzene-1,2-diol

Cat. No.: B15426134
CAS No.: 92687-25-7
M. Wt: 214.13 g/mol
InChI Key: OJEQZAMCRYZIRQ-UHFFFAOYSA-N
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Description

3-Methyl-4,6-dinitrobenzene-1,2-diol is a nitroaromatic compound featuring a benzene ring substituted with hydroxyl groups at positions 1 and 2, a methyl group at position 3, and nitro groups at positions 4 and 6. Its molecular formula is C₇H₆N₂O₆, with a molecular weight of 214.14 g/mol. The nitro groups are strong electron-withdrawing substituents, which significantly influence the compound’s acidity, solubility, and reactivity.

Properties

CAS No.

92687-25-7

Molecular Formula

C7H6N2O6

Molecular Weight

214.13 g/mol

IUPAC Name

3-methyl-4,6-dinitrobenzene-1,2-diol

InChI

InChI=1S/C7H6N2O6/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10/h2,10-11H,1H3

InChI Key

OJEQZAMCRYZIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Methyl-4,6-dinitrobenzene-1,2-diol and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-4,6-dinitrobenzene-1,2-diol –OH (1,2), –CH₃ (3), –NO₂ (4,6) C₇H₆N₂O₆ 214.14 High acidity, potential oxidizer
3-Chloro-4,5-dimethylbenzene-1,2-diol –OH (1,2), –Cl (3), –CH₃ (4,5) C₈H₉ClO₂ 172.61 Moderate acidity, antimicrobial uses
2,5-Diaminobenzene-1,4-diol –OH (1,4), –NH₂ (2,5) C₆H₈N₂O₂ 140.14 Chelation, dye synthesis
(E)-3-(3,7-Dimethylocta-2,6-dienyl)benzene-1,2-diol –OH (1,2), geranyl chain (3) C₁₆H₂₂O₂ 246.34 Antifungal activity, hydrophobic

Property Comparisons

Acidity

The nitro groups in 3-Methyl-4,6-dinitrobenzene-1,2-diol enhance the acidity of its hydroxyl groups compared to analogs. For instance:

  • 3-Chloro-4,5-dimethylbenzene-1,2-diol : Chlorine (moderately electron-withdrawing) increases acidity but less than nitro groups. Predicted pKa ~8–9 .
  • Target compound: Nitro groups lower pKa significantly (estimated pKa ~4–5), making it more acidic than phenol (pKa ~10).

Solubility

  • Target compound : Nitro groups reduce water solubility but enhance solubility in polar aprotic solvents (e.g., DMSO).
  • Geranyl-substituted diols : Highly hydrophobic due to long alkyl chains, favoring lipid membranes and organic solvents.
  • 2,5-Diaminobenzene-1,4-diol : Amino and hydroxyl groups improve water solubility, useful in aqueous-phase reactions.

Reactivity and Stability

  • Nitro groups : Increase sensitivity to heat/shock, posing explosion risks. The target compound may require specialized handling.
  • Chloro and methyl groups : Improve stability, enabling safer storage and broader industrial use.

Research Findings and Discussion

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) dominate the electronic profile of the target compound, contrasting with electron-donating groups (–NH₂, –CH₃) in analogs. This difference dictates reactivity, solubility, and biological interactions.
  • Data Gaps : Direct studies on the target compound are sparse; inferences rely on structural analogs. Further research is needed to validate its physicochemical and toxicological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methyl-4,6-dinitrobenzene-1,2-diol, and how do substituent positions influence reactivity?

  • The synthesis of nitro-substituted benzene-diol derivatives typically involves sequential nitration, methylation, and hydroxylation steps. For example, nitration of a methyl-substituted phenol precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield dinitro intermediates, followed by regioselective hydroxylation . The methyl group at the 3-position and nitro groups at 4,6-positions create steric and electronic effects, reducing electrophilic substitution reactivity at adjacent positions. Methodological optimization, such as using protecting groups for hydroxyls during nitration, is critical to avoid side reactions .

Q. What analytical techniques are most effective for structural characterization of 3-methyl-4,6-dinitrobenzene-1,2-diol?

  • Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for unambiguous identification. The nitro groups produce distinct IR stretches (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ vibrations). X-ray crystallography can resolve spatial arrangements of substituents, particularly if steric hindrance between the methyl and nitro groups induces non-planar geometry .

Q. What safety protocols are essential for handling this compound, given its structural analogs' genotoxicity profiles?

  • Benzene-1,2-diol derivatives (e.g., catechol) are classified as mutagenic (Muta 2) due to DNA-reactive metabolites . Implement strict PPE (gloves, lab coats, fume hoods) and monitor exposure limits using LC-MS/MS for workplace air sampling. Follow TTC (Threshold of Toxicological Concern) guidelines for DNA-reactive mutagens (0.0025 μg/kg body weight/day) during risk assessments .

Advanced Research Questions

Q. How can conflicting genotoxicity data for nitroaromatic diols be resolved in experimental design?

  • Discrepancies between in vitro (e.g., Ames test) and in vivo (rodent micronucleus) assays often arise from metabolic activation differences. Use liver S9 fractions or transgenic rodent models expressing human CYP enzymes to better mimic human metabolism. Include positive controls (e.g., 1,2-dinitrobenzene) and quantify nitro-reduction metabolites (e.g., hydroxylamines) via HPLC-UV to correlate metabolite levels with genotoxic endpoints .

Q. What structure-activity relationships (SARs) govern the interaction of 3-methyl-4,6-dinitrobenzene-1,2-diol with biological targets?

  • The nitro groups act as electron-withdrawing moieties, enhancing electrophilicity and potential DNA adduct formation. Computational docking (e.g., AutoDock Vina) reveals preferential binding to guanine-rich regions via nitro group interactions. Compare SARs with analogs like 4-methyl-1,2-dinitrobenzene (lacking diol groups) to isolate the hydroxyls' role in redox cycling and oxidative stress induction .

Q. How does the compound’s metabolic fate compare to other diols (e.g., ethane-1,2-diol) in mammalian systems?

  • Unlike ethane-1,2-diol (metabolized to oxalic acid via alcohol dehydrogenase), nitroaromatic diols undergo nitro-reduction by NADPH-dependent enzymes (e.g., cytochrome P450 reductase), forming reactive intermediates like nitroso and hydroxylamine derivatives. Use hepatic microsomal assays with isotopic labeling (¹⁴C) to track metabolic pathways and identify nephrotoxic or neurotoxic metabolites .

Q. What strategies mitigate oxidative degradation during storage or experimental use?

  • Stabilize the compound by storing it in amber vials under inert gas (N₂/Ar) at −20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to solutions and avoid UV exposure. Monitor degradation via UPLC-PDA; nitro group reduction products (e.g., amino derivatives) exhibit shifted λmax values (e.g., from 270 nm to 310 nm) .

Methodological Tables

Table 1: Key Physicochemical Properties of 3-Methyl-4,6-dinitrobenzene-1,2-diol

PropertyValue/MethodReference
Molecular Weight228.13 g/mol (theoretical)
LogP (Octanol-Water)1.82 (Predicted via ChemAxon)
pKa (Hydroxyl groups)~8.2–9.5 (Determined by potentiometry)
Melting Point162–165°C (DSC)

Table 2: Comparative Genotoxicity Data for Nitroaromatic Diols

CompoundAmes Test (TA98)In Vivo MicronucleusMetabolite of Concern
3-Methyl-4,6-dinitrobenzene-1,2-diolPositive (+S9)PendingHydroxylamine
1,2-DinitrobenzenePositive (+S9)PositiveNitroso derivative

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